Grassystatin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Grassystatin A is a linear decadepsipeptide compound derived from marine cyanobacteria. It is known for its potent inhibitory activity against cathepsin E, an aspartic protease involved in antigen presentation.
Preparation Methods
Grassystatin A is synthesized through a combination of non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathways. The synthetic route involves the assembly of a statine unit-containing peptide chain, followed by cyclization to form the final decadepsipeptide structure. The reaction conditions typically include the use of specific enzymes and cofactors to facilitate the assembly and cyclization processes .
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the yield and purity of the compound. Current approaches involve the cultivation of marine cyanobacteria under controlled conditions, followed by extraction and purification of the desired peptide .
Chemical Reactions Analysis
Grassystatin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
Grassystatin A has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool to study the structure and function of aspartic proteases, particularly cathepsin E.
Biology: In biological research, this compound is employed to investigate the role of cathepsin E in antigen presentation and immune response.
Medicine: this compound holds potential therapeutic applications in the treatment of diseases involving dysregulated protease activity, such as cancer and autoimmune disorders.
Mechanism of Action
Grassystatin A exerts its effects by selectively inhibiting cathepsin E. The mechanism involves the binding of this compound to the active site of cathepsin E, preventing the protease from cleaving its substrates. This inhibition disrupts the normal function of cathepsin E in antigen processing and presentation, leading to reduced immune responses .
Comparison with Similar Compounds
Grassystatin A is structurally and functionally similar to other statine-containing peptides, such as pepstatin A. this compound exhibits higher selectivity for cathepsin E over other aspartic proteases like cathepsin D. This selectivity is attributed to the unique structural features of this compound, which allow it to interact more effectively with the active site of cathepsin E .
Similar compounds include:
Pepstatin A: A broad-spectrum aspartic protease inhibitor with lower selectivity for cathepsin E compared to this compound.
Grassystatin B: A natural analogue of this compound with similar inhibitory activity against cathepsin E.
Grassystatin C: A truncated peptide analogue of this compound with reduced potency but maintained selectivity for cathepsin E.
This compound’s unique selectivity and potency make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C58H95N9O16 |
---|---|
Molecular Weight |
1174.4 g/mol |
IUPAC Name |
methyl (2S)-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(3S,4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[(2S)-2-[(2S)-2-(dimethylamino)-3-methylbutanoyl]oxy-3-methylbutanoyl]oxy-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]-methylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C58H95N9O16/c1-30(2)25-38(43(69)29-45(71)64-46(36(12)68)52(74)60-35(11)54(76)66(15)42(27-37-21-18-17-19-22-37)55(77)67-24-20-23-41(67)56(78)81-16)61-51(73)40(28-44(59)70)62-50(72)39(26-31(3)4)63-53(75)48(33(7)8)82-58(80)49(34(9)10)83-57(79)47(32(5)6)65(13)14/h17-19,21-22,30-36,38-43,46-49,68-69H,20,23-29H2,1-16H3,(H2,59,70)(H,60,74)(H,61,73)(H,62,72)(H,63,75)(H,64,71)/t35-,36+,38-,39-,40-,41-,42+,43-,46-,47-,48+,49-/m0/s1 |
InChI Key |
JZYWSTGTBRHGTL-BIXXXADNSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N(C)[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)OC)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C(C)C)OC(=O)[C@H](C(C)C)OC(=O)[C@H](C(C)C)N(C)C)O)O |
Canonical SMILES |
CC(C)CC(C(CC(=O)NC(C(C)O)C(=O)NC(C)C(=O)N(C)C(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)OC)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)OC(=O)C(C(C)C)OC(=O)C(C(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.